Cas no 821-11-4 (trans-2-Butene-1,4-diol)

trans-2-Butene-1,4-diol structure
trans-2-Butene-1,4-diol structure
商品名:trans-2-Butene-1,4-diol
CAS番号:821-11-4
MF:C4H8O2
メガワット:88.1051216125488
MDL:MFCD00063207
CID:724205
PubChem ID:175854

trans-2-Butene-1,4-diol 化学的及び物理的性質

名前と識別子

    • 2-Butene-1,4-diol,(2E)-
    • trans-2-Butene-1,4-diol
    • (+-)-2t-Brom-cyclopropan-r-carbonsaeure
    • (+-)-trans-2-Brom-cyclopropancarbonsaeure
    • (1SR,2RS)-2-bromocyclopropanecarboxylic acid
    • (E)-1,4-dihydroxy-2-butene
    • (E)-2-butene-1,4-diol
    • 2-BUTENE-1,4-DIOL
    • cis 2-butene-1,4-diol
    • Cyclopropanecarboxylicacid,2-bromo
    • trans-1,4-dihydroxy-2-butene
    • trans-2-bromocyclopropanecarboxylic acid
    • Penitricin C
    • trans-2-Buten-1,4-diol
    • (E)2-Butene-1,4-Diol
    • (E)-but-2-ene-1,4-diol
    • but-2-ene-1,4-diol
    • 2-butene-1,4-diol, (2E)-
    • Agrisynth B2D
    • Caswell No. 120
    • (2E)-2-Butene-1,4-diol
    • 2-Butene, 1,4-dihydroxy-
    • 2-Buten-1,4-diol
    • (2E)-but-2-ene-1,4-diol
    • 1,4-DIHYDROXY-2-BUTENE
    • EPA Pesticide Chemical Code 220100
    • ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • 0P6354W2W1
    • 2-Butene-1,4-diol,c&t
    • (2E)-2-Butene-1
    • (2E)-2-Butene-1,4-diol (ACI)
    • 2-Butene-1,4-diol, (E)- (8CI)
    • 2-Butene-1,4-diol, trans- (6CI)
    • MDL: MFCD00063207
    • インチ: 1S/C4H8O2/c5-3-1-2-4-6/h1-2,5-6H,3-4H2/b2-1+
    • InChIKey: ORTVZLZNOYNASJ-OWOJBTEDSA-N
    • ほほえんだ: C(/CO)=C\CO

計算された属性

  • せいみつぶんしりょう: 88.05240
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 6
  • 回転可能化学結合数: 2
  • 複雑さ: 34.8
  • トポロジー分子極性表面積: 40.5
  • 疎水性パラメータ計算基準値(XlogP): -0.8

じっけんとくせい

  • 密度みつど: 1.059±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 25°C(lit.)
  • ふってん: 127°C/10mmHg(lit.)
  • フラッシュポイント: 85.4±16.4 ºC,
  • 屈折率: 1.502 (589.3 nm 20 ºC)
  • ようかいど: 可溶性(236 g/l)(25ºC)、
  • PSA: 40.46000
  • LogP: -0.47280

trans-2-Butene-1,4-diol セキュリティ情報

trans-2-Butene-1,4-diol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1049544-100g
2-Butene-1,4-diol, (2E)-
821-11-4 98%
100g
$535 2024-06-06
Enamine
EN300-27217-0.25g
but-2-ene-1,4-diol
821-11-4 95.0%
0.25g
$51.0 2025-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057997-5g
(E)-But-2-ene-1,4-diol
821-11-4 98%
5g
¥531.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1057997-25g
(E)-But-2-ene-1,4-diol
821-11-4 98%
25g
¥2064.00 2024-07-28
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-5g
(E)-But-2-ene-1,4-diol
821-11-4 95%
5g
¥340.0 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T13720-250mg
(E)-But-2-ene-1,4-diol
821-11-4 95%
250mg
¥44.0 2023-09-06
TRC
B754450-10g
trans-2-Butene-1,4-diol
821-11-4
10g
$ 374.00 2023-09-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B3384-1g
trans-2-Butene-1,4-diol
821-11-4 95.0%(GC)
1g
¥495.0 2022-05-30
TRC
B754450-1g
trans-2-Butene-1,4-diol
821-11-4
1g
$ 81.00 2023-09-08
TRC
B754450-5g
trans-2-Butene-1,4-diol
821-11-4
5g
$ 230.00 2023-09-08

trans-2-Butene-1,4-diol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  neutralized
リファレンス
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Water Solvents: Water
リファレンス
Preparation of 2-butene-1,4-diol based on 1,4-dichloro-2-butene
Ovchinnikova, T. F.; et al, Osnovn. Organ. Sintez i Neftekhimiya, 1977, (7), 49-53

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Ruthenium(1+), dichloro[1-[2,6-dimethyl-4-(trimethylammonio)phenyl]-3,5,5-trimet… Solvents: Isopropanol ;  3 h, rt
リファレンス
Towards Sustainable Catalysis - Highly Efficient Olefin Metathesis in Protic Media Using Phase Labelled Cyclic Alkyl Amino Carbene (CAAC) Ruthenium Catalysts
Nagyhazi, Marton; et al, ChemCatChem, 2020, 12(7), 1953-1957

ごうせいかいろ 4

はんのうじょうけん
1.1 Catalysts: Ruthenium(1+), (η5-2,4-cyclopentadien-1-yl)(4-methoxy-2-quinolinecarboxylato-κN1… Solvents: Water-d2 ;  > 1 h, rt
リファレンス
Polycondensation of Butenediol: Synthesis of Telechelic 2-Butene-1,4-diol Oligomers
Kiesewetter, Matthew K.; et al, Journal of the American Chemical Society, 2011, 133(41), 16390-16393

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  2 h, -10 °C; 16 h, rt
リファレンス
Synthesis, radiosynthesis and in vivo preliminary evaluation of [11C]LBT-999, a selective radioligand for the visualization of the dopamine transporter with PET
Dolle, Frederic; et al, Bioorganic & Medicinal Chemistry, 2006, 14(4), 1115-1125

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid Solvents: Ethanol ,  Benzene ;  reflux
リファレンス
Solid-phase access to polyhydroxypyrrolizidines by 1,3-dipolar cycloaddition of (S)-3-alkoxypyrroline N-oxide to maleate and crotonate derivatives
Pisaneschi, Federica; et al, Tetrahedron Letters, 2002, 43(33), 5711-5714

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide Solvents: Tetrahydrofuran ;  14 h, rt
2.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  1,4-Dioxane ;  12 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  neutralized
リファレンス
Axinellamines as Broad-Spectrum Antibacterial Agents: Scalable Synthesis and Biology
Rodriguez, Rodrigo A.; et al, Journal of the American Chemical Society, 2014, 136(43), 15403-15413

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride ;  1 h, -60 °C → -20 °C
リファレンス
Synthetic scheme for the preparation of 13C-labeled 2,7-dimethylocta-2,4,6-triene-1,8-dial, the central part of carotenoids
Van Wijk, Arjan A. C.; et al, European Journal of Organic Chemistry, 2002, (24), 4217-4221

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Silica
リファレンス
A new, facile method for detrifluoroacetylation of esters with triethylamine pretreated silica gel
Ou, Ligong; et al, Organic Preparations and Procedures International, 1999, 31(3), 333-335

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: Ruthenate(1-), [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][[5-(2-carb… (PEGA resin supported) Solvents: Water-d2
リファレンス
A solid-supported phosphine-free ruthenium alkylidene for olefin metathesis in methanol and water
Connon, Stephen J.; et al, Bioorganic & Medicinal Chemistry Letters, 2002, 12(14), 1873-1876

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 36 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide ,  Water ;  0 °C; 30 min, rt
リファレンス
Design and synthesis of a nucleoside and a phosphonate analogue constructed on a branched-threo-tetrofuranose skeleton
Kiran, Y. B.; et al, Tetrahedron Letters, 2013, 54(30), 3949-3952

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  16 h, 65 °C
リファレンス
First stereoselective total synthesis of 4(S),5(S)-oxido-17(S)-hydroxy-6(E),8(E),10(Z),13(Z),15(E),19(Z)-docosahexaenoic acid, the biosynthetic precursor of resolvins D3 and D4
Nshimiyimana, Robert; et al, RSC Advances, 2022, 12(19), 11613-11618

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
リファレンス
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 0 °C → rt; 12 h, rt; rt → 0 °C
1.2 Reagents: Ammonium sulfate Solvents: Water
リファレンス
Dual Palladium(II)/Tertiary Amine Catalysis for Asymmetric Regioselective Rearrangements of Allylic Carbamates
Bauer, Johannes Moritz ; et al, Chemistry - A European Journal, 2016, 22(16), 5767-5777

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
Stereochemical synthesis of ring E analogs of methyllycaconitine and 4,5-disubstituted oxazolidinones
Orac, Crina M., 2009, , 71(2),

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Acetic acid ;  21 h, reflux; reflux → rt
2.1 Catalysts: Hydrochloric acid Solvents: Diethyl ether ,  Ethanol ;  16 h, reflux; cooled
リファレンス
Synthesis, Fluorine-18 Radiolabeling, and Biological Evaluation of N-((E)-4-Fluorobut-2-en-1-yl)-2β-carbomethoxy-3β-(4'-halophenyl)nortropanes: Candidate Radioligands for In Vivo Imaging of the Brain Dopamine Transporter with Positron Emission Tomography
Stehouwer, Jeffrey S.; et al, Journal of Medicinal Chemistry, 2010, 53(15), 5549-5557

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… ,  1H-Imidazolium, 1,1′-[(25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,… Solvents: Water-d2 ;  24 h, 45 °C
リファレンス
Metathesis in pure water mediated by supramolecular additives
Brendgen, Thomas; et al, Advanced Synthesis & Catalysis, 2009, 351(3), 303-307

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Chloroacetone Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Methanol ;  5 min, rt
1.2 Reagents: Potassium carbonate Solvents: Water ;  12 h, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  10 h, rt
2.2 Reagents: Methanol Solvents: Toluene ,  Water
リファレンス
Increasing the Efficiency of the Transannular Diels-Alder Strategy via Palladium(II)-Catalyzed Macrocyclizations
Iafe, Robert G.; et al, Organic Letters, 2013, 15(3), 582-585

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Trichloroacetonitrile Solvents: Dichloromethane ;  rt → 0 °C
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene ;  5 min, 0 °C; 40 min, 0 °C; 5 min, rt
1.3 Reagents: Boron trifluoride etherate ;  overnight, rt
1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  overnight, rt
リファレンス
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Dichloromethane ;  21 h, reflux
リファレンス
Allyl sulphides in olefin metathesis: catalyst considerations and traceless promotion of ring-closing metathesis
Edwards, Grant A.; et al, Chemical Communications (Cambridge, 2015, 51(3), 515-518

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Diisobutylaluminum hydride
リファレンス
The regio- and stereochemistry of 1,3-dipolar cycloaddition of a chiral methylenenitrone to 1,2-disubstituted alkenes
Ali, Shaikh A.; et al, Journal of Chemical Research, 2008, (1), 38-47

ごうせいかいろ 22

はんのうじょうけん
1.1 Catalysts: (SP-5-41)-Dichloro[[2-(1-methylethoxy-κO)phenyl]methylene-κC][4-[97-(tricyclo[3.… Solvents: Water-d2 ;  24 h, rt
リファレンス
Removable Water-Soluble Olefin Metathesis Catalyst via Host-Guest Interaction
Kim, Cheoljae ; et al, Organic Letters, 2018, 20(3), 736-739

ごうせいかいろ 23

はんのうじょうけん
1.1 Solvents: Diethyl ether
リファレンス
Action of lithium aluminum hydride on acetylenic acids
Benedict, Glen E.; et al, Journal of the American Chemical Society, 1951, 73, 5444-5

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Synthesis of stereodefined polysubstituted olefins. 1. Sequential intermolecular reactions involving selective, stepwise insertion of Pd(0) into allylic and vinylic halide bonds. The stereoselective synthesis of disubstituted olefins
Organ, Michael G.; et al, Journal of Organic Chemistry, 2000, 65(23), 7959-7970

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine ,  1,3-Dichloro-1,1,3,3-tetrakis(1-methylethyl)disiloxane Solvents: Dichloromethane ;  3 h, rt
1.2 Reagents: 2,6-Lutidine ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  overnight, rt
1.3 Reagents: Formic acid Solvents: Dichloromethane ;  10 min, rt
リファレンス
Solid-phase synthesis of decalin scaffolds by Robinson annulation with immobilized Nazarov reagents
Roettger, Svenja; et al, European Journal of Organic Chemistry, 2006, (9), 2093-2099

trans-2-Butene-1,4-diol Raw materials

trans-2-Butene-1,4-diol Preparation Products

trans-2-Butene-1,4-diol 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:821-11-4)trans-2-Butene-1,4-diol
A848856
清らかである:99%/99%
はかる:25g/100g
価格 ($):159.0/636.0